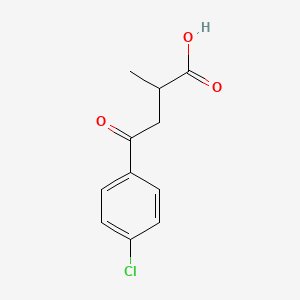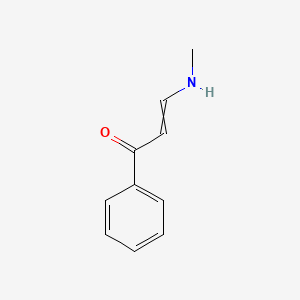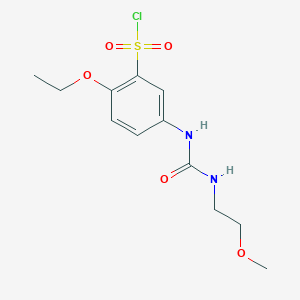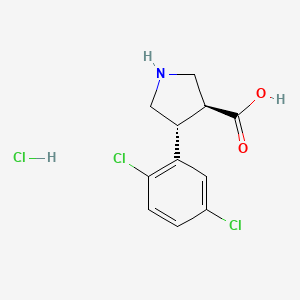
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid
Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky Fmoc group, the amino group, and the diphenylbutanoic acid moiety. The stereochemistry at the alpha carbon (the one attached to the amino group) is indicated as (S), meaning it has the (S) or left-handed configuration .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in peptide bond formation reactions to form peptides or proteins. The Fmoc group can be removed under basic conditions, revealing a reactive amine group that can react with carboxylic acids or other carbonyl-containing compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the carboxylic acid group could potentially form hydrogen bonds .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid, have been utilized as surfactants for carbon nanotubes. These compounds facilitate the creation of homogeneous aqueous nanotube dispersions on-demand, under constant and physiological conditions, through enzyme activation. This innovative approach enhances the dispersion of carbon nanotubes in various solvents, improving their applicability in nanotechnology and materials science (Cousins et al., 2009).
Synthesis of Oligomers and Amino Acid Analogues
The compound has been pivotal in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. It serves as a protective group for sugar amino acids, enabling their incorporation into solid-phase synthesis. This method leads to the efficient synthesis of oligomers with varying lengths, showcasing the compound's utility in the creation of complex biochemical structures (Gregar & Gervay-Hague, 2004).
Advances in Peptide Synthesis
Utilizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid as a reversible protecting group for the amide bond in peptides has shown significant advantages in the synthesis of 'difficult sequences' in peptides. This application is particularly important for inhibiting interchain association during solid-phase peptide synthesis, thus enhancing the efficiency and reliability of peptide production (Johnson et al., 1993).
Solid Phase Peptide Synthesis
The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids, including this compound, has revolutionized solid-phase peptide synthesis. It has facilitated the development of various solid supports, linkages, and protecting groups, greatly enhancing the synthesis of biologically active peptides and small proteins. This advancement has opened new avenues in bioorganic chemistry, allowing for the synthesis of complex peptides under diverse conditions (Fields & Noble, 2009).
Mechanism of Action
Target of Action
The primary target of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is the amine group of other molecules . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
This compound acts by protecting the amine group of other molecules during synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial during the synthesis process to prevent unwanted reactions.
Biochemical Pathways
The compound plays a significant role in the solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it allows for the selective reaction of other functional groups.
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed rapidly in a basic environment . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635634.png)
![4'-Butyl-[1,1'-biphenyl]-4-thiol](/img/structure/B1635636.png)
![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)





![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/structure/B1635668.png)

